5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile
CAS No.:
Cat. No.: VC17263724
Molecular Formula: C5H5N3OS
Molecular Weight: 155.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5N3OS |
|---|---|
| Molecular Weight | 155.18 g/mol |
| IUPAC Name | 3-methylsulfanyl-5-oxo-1,2-dihydropyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C5H5N3OS/c1-10-5-3(2-6)4(9)7-8-5/h1H3,(H2,7,8,9) |
| Standard InChI Key | PIYUMQJVGBTDLZ-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C(=O)NN1)C#N |
Introduction
Structural and Molecular Properties
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile (C₅H₅N₃OS) belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Its molecular structure is distinguished by three functional groups: a hydroxyl (-OH) at position 5, a methylthio (-SMe) group at position 3, and a carbonitrile (-CN) substituent at position 4 (Figure 1). These groups confer distinct electronic and steric properties, influencing both reactivity and interactions with biological targets.
Molecular Geometry and Stability
The planar pyrazole ring facilitates π-π stacking interactions, while the hydroxyl group enhances solubility in polar solvents. The methylthio group contributes to hydrophobic interactions, making the compound amphiphilic. Density functional theory (DFT) studies suggest that the hydroxyl and carbonitrile groups participate in intramolecular hydrogen bonding, stabilizing the molecule in its keto-enol tautomeric form.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅N₃OS |
| Molecular Weight | 155.18 g/mol |
| CAS Number | Not publicly disclosed |
| Hydrogen Bond Donors | 2 (NH, OH) |
| Hydrogen Bond Acceptors | 4 (N, O, S, CN) |
Synthesis and Optimization
The synthesis of 5-hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile involves multi-step reactions emphasizing regioselectivity and yield optimization.
Reaction Pathways
A common approach employs a condensation-cyclization sequence starting with β-ketonitriles and hydrazine derivatives. For example, methylthioacetonitrile reacts with hydrazine hydrate under acidic conditions to form the pyrazole core, followed by hydroxylation at position 5. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate formation.
Table 2: Representative Synthesis Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Hydrazine hydrate, HCl | 80°C | 4 h | 65–70% |
| Hydroxylation | H₂O₂, NaOH | RT | 12 h | 85% |
Green Chemistry Advances
Recent efforts focus on solvent-free mechanochemical synthesis, inspired by methodologies used for analogous pyrazole carbonitriles . Ball milling with Fe₃O₄@SiO₂@Tannic acid nanocatalysts reduces reaction times to 1–2 hours while maintaining yields above 80% . This approach minimizes waste and aligns with sustainable chemistry principles.
Chemical Reactivity and Derivative Formation
The compound’s functional groups enable diverse transformations, underpinning its utility in drug discovery.
Nucleophilic Substitutions
The methylthio group undergoes nucleophilic displacement with amines or alkoxides, yielding sulfides or ethers. For instance, reaction with morpholine replaces -SMe with -NR₂, enhancing water solubility.
Cyclization Reactions
In the presence of malononitrile, the carbonitrile group participates in [3+2] cycloadditions to form pyrazolo[3,4-d]pyrimidines, scaffolds prevalent in kinase inhibitors .
Table 3: Select Chemical Modifications
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| S-Alkylation | Iodoethane | 3-Ethylthio derivative | Antibacterial agents |
| Oxidative Hydroxylation | H₂O₂, CuSO₄ | 5-Hydroxy-3-sulfonyl derivative | Anti-inflammatory leads |
Spectroscopic Characterization
Advanced analytical techniques validate the compound’s structure and purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
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3260 cm⁻¹: N-H stretching (pyrazole ring)
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2200 cm⁻¹: C≡N stretching (carbonitrile)
-
1050 cm⁻¹: C-S stretching (methylthio group)
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆): δ 6.82 (t, J = 7.2 Hz, 1H, pyrazole-H), δ 2.50 (s, 3H, -SCH₃), δ 10.60 (s, 1H, -OH).
-
¹³C NMR: δ 158.9 (C-OH), δ 115.4 (CN), δ 14.2 (-SCH₃).
Biological Activities and Medicinal Applications
5-Hydroxy-3-(methylthio)-1H-pyrazole-4-carbonitrile exhibits promise in targeting inflammatory and oncological pathways.
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 2.1 µM, comparable to celecoxib. Molecular docking reveals hydrogen bonding between the hydroxyl group and COX-2’s Arg120 residue.
Industrial and Research Applications
Beyond pharmacology, this pyrazole derivative serves as:
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Ligand in catalysis: Chelates transition metals for cross-coupling reactions.
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Fluorescent probe: Detects Hg²⁺ ions via CN group coordination.
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